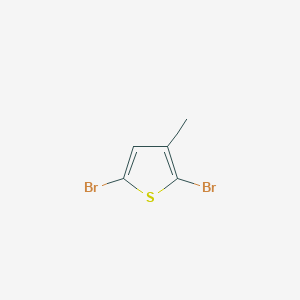

2,5-Dibromo-3-methylthiophene

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2,5-dibromo-3-methylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2S/c1-3-2-4(6)8-5(3)7/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHFXZROPBCBLLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40157249 | |

| Record name | 2,5-Dibromo-3-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40157249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13191-36-1 | |

| Record name | 2,5-Dibromo-3-methylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13191-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dibromo-3-methylthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013191361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dibromo-3-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40157249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dibromo-3-methylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.847 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dibromo-3-methylthiophene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromo-3-methylthiophene is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its unique electronic and structural properties make it a valuable precursor in the development of novel materials for organic electronics, as well as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its use, and a summary of its key applications.

Core Properties and Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value |

| Molecular Formula | C₅H₄Br₂S |

| Molecular Weight | 255.96 g/mol [1][2] |

| Appearance | Liquid[1][3] |

| Density | 1.974 g/mL at 25 °C[1][3][4] |

| Boiling Point | 226-230 °C[4] |

| Melting Point | 50-55 °C (predicted)[3] |

| Flash Point | >110 °C (>230 °F) - closed cup[1] |

| Refractive Index (n20/D) | 1.613[1] |

| CAS Number | 13191-36-1[1] |

Note: Specific ¹H and ¹³C NMR spectral data for this compound were not available in the searched public domain resources. Researchers should perform their own spectral analysis for characterization.

Experimental Protocols

This compound is a key monomer in the synthesis of regioregular poly(3-alkylthiophenes), which are important materials in organic electronics. The Grignard Metathesis (GRIM) polymerization is a common method for this synthesis.

General Protocol for GRIM Polymerization of this compound

Objective: To synthesize poly(3-methylthiophene) from this compound via Grignard Metathesis polymerization.

Materials:

-

This compound

-

Alkyl or vinyl Grignard reagent (e.g., isopropylmagnesium chloride-lithium chloride)

-

Anhydrous Tetrahydrofuran (THF)

-

Nickel catalyst (e.g., Ni(dppp)Cl₂, [1,3-Bis(diphenylphosphino)propane]dichloronickel(II))

-

Hydrochloric acid (5 M aq. solution)

-

Methanol

-

Solvents for Soxhlet extraction (e.g., methanol, acetone, hexane, chloroform)

Procedure:

-

In a nitrogen-purged round-bottom flask, dissolve this compound in anhydrous THF.

-

Cool the solution to 0 °C and add a stoichiometric amount of the Grignard reagent dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat to an appropriate temperature (e.g., 60 °C) for a set duration (e.g., 30 minutes) to facilitate the magnesium-halogen exchange. This results in a mixture of two regioisomers: 2-bromo-3-methyl-5-bromomagnesiothiophene and 2-bromomagnesio-3-methyl-5-bromothiophene.

-

In a separate flask, prepare a solution of the nickel catalyst in anhydrous THF.

-

Add the catalyst solution to the reaction mixture to initiate polymerization.

-

Allow the polymerization to proceed at the desired temperature for several hours.

-

Quench the reaction by adding an acidic solution, such as 5 M aqueous HCl.

-

Precipitate the polymer by pouring the reaction mixture into methanol.

-

Collect the polymer by filtration.

-

Purify the polymer using Soxhlet extraction with a series of solvents (methanol, acetone, hexane) to remove impurities and recover the final product from a chloroform fraction.

Applications in Research and Development

This compound is a valuable reagent with applications spanning several scientific disciplines:

-

Organic Electronics: It is a primary building block for the synthesis of conducting polymers, specifically poly(3-alkylthiophenes). These polymers are investigated for their use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

-

Pharmaceutical Synthesis: The thiophene scaffold is present in numerous biologically active molecules. This compound can be functionalized through cross-coupling reactions to create complex molecules with potential therapeutic applications.

-

Agrochemicals: It can be used as an intermediate in the development of new pesticides and herbicides.

-

Organic Synthesis: The two bromine atoms at the 2 and 5 positions can be selectively substituted using various cross-coupling reactions, such as Suzuki and Stille couplings, allowing for the controlled synthesis of a wide range of thiophene derivatives.

Visualization of Synthetic Pathway

The following diagram illustrates the polymerization of this compound to poly(3-methylthiophene) via the Grignard Metathesis (GRIM) method.

Caption: GRIM Polymerization of this compound.

References

Electronic properties of poly(3-methylthiophene) derivatives

An In-depth Technical Guide to the Electronic Properties of Poly(3-methylthiophene) and Its Derivatives

This guide provides a comprehensive overview of the electronic properties of poly(3-methylthiophene) (P3MT), a prominent member of the conductive polymer family. It is intended for researchers, scientists, and professionals in materials science and drug development who are interested in the synthesis, characterization, and application of these materials. P3MT and its derivatives are noted for their environmental stability, cost-effective synthesis, and tunable electronic properties, making them suitable for a wide range of applications, including sensors, electrochromic devices, and organic electronics.

Synthesis of Poly(3-methylthiophene)

Poly(3-methylthiophene) is typically synthesized through either chemical or electrochemical oxidation of the 3-methylthiophene monomer.

-

Electrochemical Polymerization : This is a widely used method where a thin film of P3MT is grown on a conductive substrate (e.g., ITO glass, glassy carbon, or platinum) by applying an electrical potential.[1][2] The polymerization, doping, and film deposition occur simultaneously.[3] The process can be controlled by methods such as potentiodynamic (cyclic voltammetry) or potentiostatic techniques.[1][4] The properties of the resulting polymer film, including its morphology and conductivity, can be tailored by adjusting parameters like the solvent, electrolyte, and polymerization potential.[4][5]

-

Chemical Polymerization : This method involves the oxidation of the monomer using chemical oxidants like iron(III) chloride (FeCl₃) in an appropriate solvent. While it allows for larger-scale synthesis, controlling the polymer's structure and properties can be more challenging compared to electrochemical methods.

Core Electronic Properties

The defining characteristic of conductive polymers like P3MT is their extended π-conjugated system along the polymer backbone. This conjugation allows for the delocalization of electrons, which is fundamental to their electronic properties.

Electrical Conductivity

In its neutral (undoped) state, P3MT is an insulator or semiconductor with a low intrinsic conductivity. To achieve high conductivity, the polymer must be "doped." Doping is a process of oxidation or reduction that introduces charge carriers into the polymer chain. For P3MT, oxidative doping (p-doping) is most common.

During oxidation, electrons are removed from the π-system, creating radical cations known as polarons . Further oxidation can remove a second electron, leading to the formation of spinless dications called bipolarons .[6][7] These polarons and bipolarons act as mobile charge carriers, allowing for electrical conduction along and between polymer chains. The conductivity of P3MT is highly dependent on the degree of doping, the nature of the dopant anion (counter-ion), and the structural order of the polymer chains.[5] Increased chain order can enhance intermolecular π–π conjugation, which facilitates charge carrier mobility and improves conductivity.[8]

Table 1: Electrical Conductivity of Poly(3-methylthiophene) Derivatives

| Polymer/Derivative | Dopant/Conditions | Conductivity (S/cm) | Reference |

| Poly(3-methylthiophene) (P3MT) | Electrochemically dedoped, well-ordered film | 59 ± 3 | |

| Poly(3-methylthiophene) (P3MT) | Standard reference | 60 | [9] |

| Poly(3-methylthiophene) (P3MT) | Doped with SnCl₅²⁻ | Varies with dopant concentration | [5] |

| Poly(3,4-ethylenedioxythiophene) (PEDOT) | Electrochemically prepared | 650 | [9] |

| PEDOT-C₆H₁₃ | Electrochemically prepared | 200 | [9] |

| PEDOT-C₁₄H₂₉ | Electrochemically prepared | 850 | [9] |

Note: The conductivity of conductive polymers can vary significantly based on synthesis conditions, processing, and measurement techniques.

Redox Properties and Doping Mechanism

The doping and undoping of P3MT are reversible electrochemical processes. Cyclic voltammetry (CV) is a key technique used to study these redox properties. A typical CV of P3MT shows distinct oxidation (doping) and reduction (undoping) peaks.[10] The potential at which these processes occur provides information about the polymer's energy levels. The process is accompanied by an ion exchange with the electrolyte to maintain charge neutrality, where anions are incorporated into the polymer film during oxidation and expelled during reduction.

Caption: Electrochemical p-doping process in poly(3-methylthiophene).

Optical Properties and Band Gap

The electronic transitions in P3MT can be studied using UV-Visible (UV-Vis) absorption spectroscopy. In its neutral (semiconducting) state, P3MT typically exhibits a strong absorption peak corresponding to the π-π* electronic transition.[11][12] The energy of this transition is related to the polymer's band gap (Eg), which is the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Upon doping, the intensity of the π-π* transition peak decreases, and new absorption bands appear at lower energies (longer wavelengths).[11][13] These new bands are associated with the electronic transitions involving the polaron and bipolaron states within the band gap. The position of the π-π* absorption edge can be used to estimate the optical band gap of the polymer.

Table 2: Optical Properties of Poly(3-methylthiophene) Derivatives

| Polymer/Derivative | Solvent/State | π-π* Absorption Peak (λ_max) | Band Gap (Eg) | Reference | | :--- | :--- | :--- | :--- | | Poly(3-methylthiophene) (P3MT) Nanowires | Doped state | ~383 nm | - |[11] | | P3MT(DBSA)/p-DNA Nanowires | - | ~405 nm (red-shifted) | - |[13] | | Poly(3-methylthiophene) (P3MT) Nanotubes | - | ~546 nm (2.27 eV) | ~2.27 eV |[12] | | Poly(3-methylthiophene) (P3MT) | Oxidized state | - | ~1 eV |[4] | | Polythiophene (PT) | - | - | ~2 eV |[7] | | Poly(thiophene-3-methyl acetate) | Dilute chloroform solution | - | 2.56 eV |[14] | | Poly(thiophene-3-methyl acetate) | Thin film | - | 1.52 eV |[14] |

Note: λ_max and Eg values are sensitive to the polymer's conformation, environment, and doping level.

Experimental Protocols

Accurate characterization of P3MT's electronic properties relies on standardized experimental procedures.

Electrochemical Synthesis and Cyclic Voltammetry

This protocol describes the electrochemical deposition of a P3MT film and its subsequent characterization.

-

Objective: To synthesize a P3MT film on a working electrode and analyze its redox activity.

-

Apparatus: Potentiostat, three-electrode electrochemical cell (working electrode, e.g., glassy carbon or ITO; counter electrode, e.g., platinum wire; reference electrode, e.g., Ag/AgCl).

-

Reagents: Acetonitrile (anhydrous), supporting electrolyte (e.g., 0.1 M lithium perchlorate, LiClO₄, or tetrabutylammonium hexafluorophosphate, TBAPF₆), 3-methylthiophene monomer (0.1 M).

-

Procedure:

-

Prepare the electrolyte solution by dissolving the supporting electrolyte and monomer in acetonitrile.

-

Assemble the three-electrode cell with the polished working electrode. Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.

-

Perform electropolymerization by cycling the potential between a lower limit (e.g., 0 V) and an upper limit where the monomer oxidizes (e.g., +1.6 V to +2.0 V vs. Ag/AgCl) for a set number of cycles.[2][4] A polymer film will deposit on the working electrode.

-

After polymerization, rinse the polymer-coated electrode with pure acetonitrile to remove unreacted monomer.

-

Transfer the electrode to a fresh, monomer-free electrolyte solution.

-

Record the cyclic voltammogram in the monomer-free solution to observe the reversible doping/undoping peaks of the P3MT film.

-

UV-Vis Spectroscopy for Band Gap Determination

-

Objective: To measure the absorption spectrum of a P3MT film and estimate its optical band gap.

-

Apparatus: UV-Vis Spectrophotometer.

-

Procedure:

-

Synthesize a thin film of P3MT on a transparent conductive substrate (e.g., ITO-coated glass) using the electrochemical protocol.

-

Electrochemically reduce the film to its neutral state by holding the potential at a negative value (e.g., -0.5 V vs. Ag/AgCl) until the current decays to a minimum.

-

Rinse the film with solvent and dry it carefully.

-

Record the UV-Vis absorption spectrum of the neutral film.

-

The optical band gap (Eg) can be estimated from the onset of the π-π* absorption peak using the formula: Eg (eV) = 1240 / λ_onset (nm) , where λ_onset is the wavelength at which absorption begins.

-

Four-Point Probe Conductivity Measurement

-

Objective: To measure the sheet resistance and calculate the electrical conductivity of a P3MT film.

-

Apparatus: Four-point probe measurement system, profilometer (for thickness measurement).

-

Procedure:

-

Deposit a P3MT film of uniform thickness on an insulating substrate.

-

Bring the four probes of the measurement head into contact with the film.

-

Pass a known DC current (I) through the outer two probes and measure the voltage (V) across the inner two probes.

-

Calculate the sheet resistance (Rs) using the formula: Rs = C * (V / I) , where C is a geometric correction factor (often close to π/ln(2) ≈ 4.53 for thin films).

-

Measure the thickness (t) of the film using a profilometer.

-

Calculate the conductivity (σ) using the formula: σ = 1 / (Rs * t) .

-

Caption: Experimental workflow for P3MT synthesis and characterization.

References

- 1. Electrochemical Polymerization and Characterization of Poly(3-Methylthiophene) in Pure Ionic Liquids | Scientific.Net [scientific.net]

- 2. Voltammetric detection of sulfonamides at a poly(3-methylthiophene) electrode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. paperpublications.org [paperpublications.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. rcrooks.cm.utexas.edu [rcrooks.cm.utexas.edu]

- 11. mdpi.com [mdpi.com]

- 12. pubs.aip.org [pubs.aip.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 2,5-Dibromo-3-methylthiophene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 2,5-Dibromo-3-methylthiophene

A foundational understanding of the physical and chemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Reference |

| CAS Number | 13191-36-1 | [1] |

| Molecular Formula | C₅H₄Br₂S | [1][2] |

| Molecular Weight | 255.96 g/mol | [1][2] |

| Appearance | Liquid | [1][3] |

| Density | 1.974 g/mL at 25 °C | [1][3] |

| Melting Point | 50-55 °C (predicted) | [3] |

| Boiling Point | 230.2 ± 35.0 °C at 760 mmHg | [3] |

| Refractive Index | n20/D 1.613 | [1] |

Qualitative Solubility Profile

The principle of "like dissolves like" provides a strong indication of a compound's solubility in various solvents. The molecular structure of this compound, which features a substituted thiophene ring, suggests it is a relatively nonpolar to moderately polar molecule. The presence of the bromine atoms and the sulfur heteroatom introduces some polarity.

Based on its structure, the following qualitative solubility profile is expected:

-

High Solubility: In nonpolar and moderately polar aprotic solvents such as toluene, hexane, chloroform, dichloromethane, and tetrahydrofuran (THF). These solvents can effectively solvate the thiophene ring and the alkyl substituent through van der Waals forces.

-

Moderate to Low Solubility: In polar aprotic solvents like acetone and ethyl acetate.

-

Low to Negligible Solubility: In highly polar protic solvents such as water, methanol, and ethanol. The lack of hydrogen bond donating groups in this compound limits its interaction with these solvents.

One source notes that it has "good solubility in common organic solvents," which aligns with this qualitative assessment.[3]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility values, a systematic experimental approach is necessary. The following protocol details a gravimetric method for determining the solubility of liquid this compound in an organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvents (e.g., hexane, toluene, dichloromethane, acetone, ethanol)

-

Analytical balance (readable to at least 0.1 mg)

-

Temperature-controlled environment (e.g., water bath, incubator)

-

Glass vials with screw caps

-

Volumetric flasks

-

Pipettes

-

Syringe filters (chemically compatible with the chosen solvent)

-

Evaporating dish or pre-weighed vial

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume (e.g., 5 or 10 mL) of the selected organic solvent. An excess of the solute is indicated by the presence of a separate liquid phase or undissolved droplets.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solvent is fully saturated.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, cease agitation and allow the undissolved solute to settle.

-

Carefully withdraw a precise volume (e.g., 1 or 2 mL) of the clear supernatant (the saturated solvent layer) using a pipette.

-

To ensure no undissolved droplets are transferred, pass the withdrawn sample through a chemically resistant syringe filter into a pre-weighed, clean, and dry evaporating dish or vial.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish or vial containing the filtered saturated solution in a fume hood and allow the solvent to evaporate completely. Gentle heating or a stream of inert gas can be used to accelerate this process, but care must be taken not to volatilize the this compound.

-

Once the solvent has fully evaporated, re-weigh the dish or vial containing the solute residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.

-

The solubility can then be expressed in various units, such as g/L, mg/mL, or mol/L, by dividing the mass of the solute by the volume of the solvent sample withdrawn.

-

Data Presentation: A Template for Recording Solubility Data

For systematic comparison and analysis, all experimentally determined quantitative solubility data should be recorded in a structured format.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |

| Hexane | 25 | |||

| Toluene | 25 | |||

| Dichloromethane | 25 | |||

| Tetrahydrofuran | 25 | |||

| Acetone | 25 | |||

| Ethyl Acetate | 25 | |||

| Ethanol | 25 | |||

| Methanol | 25 |

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the gravimetric determination of the solubility of a liquid solute.

References

The Versatility of 2,5-Dibromo-3-methylthiophene in Organic Electronics: A Technical Guide

An in-depth exploration of the synthesis, properties, and applications of 2,5-dibromo-3-methylthiophene-derived polymers in next-generation electronic devices.

Introduction

This compound and its alkylated analogues are pivotal building blocks in the synthesis of high-performance conjugated polymers for organic electronics. Their unique chemical structure allows for the creation of solution-processable semiconducting materials with tunable electronic and morphological properties. This technical guide delves into the potential applications of these versatile compounds, focusing on their role in Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs). We will explore detailed experimental protocols, present key performance data, and illustrate the underlying scientific principles governing their function.

The Foundation: Synthesis of Poly(3-alkylthiophene)s

The most prominent application of 2,5-dibromo-3-alkylthiophenes is in the synthesis of regioregular poly(3-alkylthiophene)s (P3ATs). The regioregularity, or the head-to-tail (HT) coupling of the monomer units, is crucial for achieving high charge carrier mobility.[1][2] The Grignard Metathesis (GRIM) polymerization is a widely adopted, facile, and cost-effective method for synthesizing highly regioregular P3ATs.[3]

Experimental Protocol: Grignard Metathesis (GRIM) Polymerization of Poly(3-hexylthiophene) (P3HT)

This protocol outlines a typical synthesis of P3HT from 2,5-dibromo-3-hexylthiophene.

-

Monomer Preparation: 2,5-dibromo-3-hexylthiophene is dissolved in a dry, inert solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Grignard Reagent Addition: One equivalent of an alkyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr) or isopropylmagnesium chloride (i-PrMgCl), is added dropwise to the monomer solution at room temperature or reflux. This initiates a magnesium-halogen exchange, forming the Grignard-functionalized thiophene monomer.

-

Catalyst Introduction: A catalytic amount of a nickel-based cross-coupling catalyst, typically [1,3-bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂), is added to the reaction mixture.

-

Polymerization: The reaction is stirred at reflux for a controlled period, typically 1-2 hours, to allow for polymer chain growth.

-

Quenching and Precipitation: The polymerization is terminated by the addition of an acidic solution (e.g., HCl). The resulting polymer is then precipitated by pouring the reaction mixture into a non-solvent like methanol.

-

Purification: The crude polymer is collected by filtration and purified by Soxhlet extraction with a series of solvents (e.g., methanol, hexane, and chloroform) to remove catalyst residues and low molecular weight oligomers. The final, highly regioregular P3HT is obtained as a dark, crystalline solid.

Applications in Organic Field-Effect Transistors (OFETs)

Polythiophenes derived from this compound and its longer-chain analogues are extensively used as the active semiconductor layer in p-type OFETs. The performance of these devices is highly dependent on the structural and morphological properties of the polymer film.

Key Performance Parameters and Influencing Factors

The primary metric for OFET performance is the charge carrier mobility (μ) , which quantifies the ease with which charge carriers move through the semiconductor. Other important parameters include the on/off current ratio (Ion/Ioff) and the threshold voltage (Vth) . Several factors influence these parameters:

-

Regioregularity: A high degree of head-to-tail coupling (>95%) is essential for achieving high mobility, as it promotes a more planar polymer backbone and facilitates efficient intermolecular π-π stacking.[1][2]

-

Molecular Weight: Charge carrier mobility generally increases with molecular weight, as longer polymer chains can bridge insulating grain boundaries in the thin film.[4]

-

Alkyl Side-Chain Length: The length of the alkyl side chain at the 3-position of the thiophene ring influences the polymer's solubility, melting point, and solid-state packing. Shorter side chains can lead to higher mobility due to denser π-stacking.[5]

-

Film Morphology: The crystallinity and molecular orientation of the polymer chains in the thin film are critical. Edge-on orientation, where the π-stacking direction is parallel to the substrate, is generally preferred for efficient in-plane charge transport.

Performance Data of Poly(3-alkylthiophene)-based OFETs

The following table summarizes the reported OFET performance for various poly(3-alkylthiophene)s. It is important to note that device performance can vary significantly based on the specific fabrication conditions, device architecture, and measurement protocols.

| Polymer | Alkyl Side Chain | Mobility (μ) [cm²/Vs] | On/Off Ratio (Ion/Ioff) |

| Poly(3-butylthiophene) (P3BT) | Butyl | ~1 x 10⁻² | > 10⁵ |

| Poly(3-hexylthiophene) (P3HT) | Hexyl | 1 x 10⁻⁴ - 0.1 | 10⁵ - 10⁸ |

| Poly(3-octylthiophene) (P3OT) | Octyl | ~1 x 10⁻³ | > 10⁵ |

Data compiled from multiple sources where fabrication conditions may vary.

Experimental Protocol: Fabrication of a Bottom-Gate, Top-Contact OFET

-

Substrate Cleaning: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (acting as the gate electrode and gate dielectric, respectively) is cleaned sequentially in ultrasonic baths of deionized water, acetone, and isopropanol.

-

Surface Treatment: The SiO₂ surface is often treated with a self-assembled monolayer, such as octadecyltrichlorosilane (OTS), to improve the ordering of the subsequently deposited polymer film.

-

Semiconductor Deposition: The poly(3-alkylthiophene) is dissolved in a suitable organic solvent (e.g., chloroform or chlorobenzene) and deposited onto the substrate via spin-coating to form a thin film.

-

Annealing: The film is typically annealed at a temperature above its glass transition temperature to improve crystallinity and molecular ordering.

-

Source-Drain Electrode Deposition: Gold source and drain electrodes are then deposited on top of the polymer film through a shadow mask by thermal evaporation.

-

Characterization: The electrical characteristics of the OFET are measured using a semiconductor parameter analyzer in a controlled environment (e.g., a glovebox or vacuum probe station).

Applications in Organic Photovoltaics (OPVs)

Poly(3-alkylthiophene)s, particularly P3HT, are widely used as the electron donor material in bulk heterojunction (BHJ) OPVs. In a BHJ solar cell, the P3AT is blended with an electron acceptor material, typically a fullerene derivative like[2][2]-phenyl-C61-butyric acid methyl ester (PCBM), to create a nanoscale interpenetrating network.

Key Performance Parameters and Influencing Factors

The primary metric for OPV performance is the power conversion efficiency (PCE) , which is determined by the short-circuit current density (Jsc), the open-circuit voltage (Voc), and the fill factor (FF). The properties of the P3AT play a crucial role in determining these parameters:

-

Absorption Spectrum: The polymer's ability to absorb light in the solar spectrum is critical for generating excitons.

-

Highest Occupied Molecular Orbital (HOMO) Level: The HOMO level of the P3AT influences the Voc of the device.

-

Charge Carrier Mobility: Efficient transport of holes through the P3AT domain to the anode is necessary to minimize charge recombination.

-

Morphology of the Blend: The nanoscale morphology of the donor-acceptor blend is crucial for efficient exciton dissociation at the interface and subsequent charge transport.

Performance Data of Poly(3-alkylthiophene)-based OPVs

The following table presents a comparison of the performance of OPVs based on different poly(3-alkylthiophene)s blended with PCBM.

| Polymer | Alkyl Side Chain | PCE (%) | Jsc (mA/cm²) | Voc (V) | FF |

| Poly(3-butylthiophene) (P3BT) | Butyl | ~2.0 - 3.0 | ~6 - 8 | ~0.6 | ~0.5 - 0.6 |

| Poly(3-hexylthiophene) (P3HT) | Hexyl | 3.0 - 5.0 | ~8 - 10 | ~0.6 | ~0.6 - 0.7 |

| Poly(3-octylthiophene) (P3OT) | Octyl | ~1.5 - 2.5 | ~5 - 7 | ~0.6 | ~0.5 - 0.6 |

Data compiled from multiple sources where fabrication conditions and acceptor materials may vary.

Conclusion

This compound and its derivatives are indispensable precursors for a versatile class of semiconducting polymers that continue to drive innovation in organic electronics. The ability to systematically tune their chemical structure, and consequently their solid-state properties, has enabled significant advancements in both OFETs and OPVs. The detailed synthetic and fabrication protocols provided herein, along with the summarized performance data, offer a valuable resource for researchers and scientists in the field. Future research will likely focus on developing novel derivatives with enhanced performance and stability, further solidifying the importance of this class of materials in the future of flexible and printed electronics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Collection - Effect of Regioregularity on Charge Transport and Structural and Excitonic Coherence in Poly(3-hexylthiophene) Nanowires - The Journal of Physical Chemistry C - Figshare [acs.figshare.com]

- 3. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 2,5-Dibromo-3-methylthiophene from 3-methylthiophene

Introduction

2,5-Dibromo-3-methylthiophene is a key building block in the synthesis of various organic electronic materials, including conductive polymers and small molecules for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Its specific substitution pattern allows for further functionalization through cross-coupling reactions, making it a versatile precursor for novel materials with tailored optoelectronic properties. This application note provides a detailed protocol for the synthesis of this compound from 3-methylthiophene using N-bromosuccinimide (NBS) as the brominating agent. The procedure is robust, offering good yields and high purity of the final product.

Reaction Scheme

Summary of Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 3-methylthiophene | [1] |

| Brominating Agent | N-Bromosuccinimide (NBS) | [1] |

| Solvent | Tetrahydrofuran (THF) | [2] |

| Reaction Temperature | Reflux | [1] |

| Reaction Time | 11 hours | [1] |

| Yield | 78% | [1] |

| Purity (GC) | >98% | [1] |

| Molecular Weight | 255.96 g/mol | |

| Appearance | Liquid | |

| Density | 1.974 g/mL at 25 °C | |

| Refractive Index | n20/D 1.613 |

Experimental Protocol

Materials:

-

3-methylthiophene (C₅H₆S, MW: 98.17 g/mol )

-

N-bromosuccinimide (NBS, C₄H₄BrNO₂, MW: 177.98 g/mol )[3]

-

Tetrahydrofuran (THF), anhydrous

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[2]

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for vacuum distillation

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-methylthiophene (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (NBS) (2.0-2.2 eq) portion-wise. The addition may be exothermic, and cooling with an ice bath can be used to control the initial reaction rate if necessary.

-

Reaction: Heat the reaction mixture to reflux and maintain it for 11 hours.[1] Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into deionized water and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with a suitable organic solvent such as diethyl ether or ethyl acetate.[2]

-

Washing: Wash the combined organic layers sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the solvent.[2]

-

Purification: Purify the crude product by vacuum distillation to obtain this compound as a clear liquid.

Safety Precautions:

-

This procedure should be carried out in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

N-bromosuccinimide is a lachrymator and should be handled with care.

-

Thiophene and its derivatives have a strong odor.

Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described method is efficient and yields a high-purity product suitable for use in further synthetic applications, particularly in the development of materials for organic electronics. Researchers and professionals in drug development and materials science can utilize this protocol for the reliable production of this important chemical intermediate.

References

Application Notes and Protocols: Suzuki Cross-Coupling of 2,5-Dibromo-3-methylthiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between sp2-hybridized carbon atoms. This powerful palladium-catalyzed reaction joins an organoboron species (like a boronic acid) with an organohalide. Thiophene-containing biaryl structures are of significant interest in medicinal chemistry and materials science due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antioxidant properties.[1]

This document provides a detailed protocol for the selective mono- and diarylation of 2,5-Dibromo-3-methylthiophene via the Suzuki cross-coupling reaction. The protocol is based on established literature procedures and offers a versatile method for synthesizing a library of 3-methylthiophene derivatives.[1][2]

Reaction Principle

The Suzuki cross-coupling reaction proceeds via a catalytic cycle involving a palladium(0) complex. The key steps are:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound. The reactivity at the C5 position is generally higher than at the C2 position.[1]

-

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex.

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the palladium(0) catalyst.

Experimental Protocols

This section details the procedures for both selective mono-arylation and double arylation of this compound.

Materials and Reagents

-

This compound

-

Arylboronic acids

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane

-

Water (deionized or distilled)

-

Standard laboratory glassware (e.g., Schlenk flask)

-

Inert atmosphere (Argon or Nitrogen)

Protocol 1: Synthesis of 2-Bromo-5-aryl-3-methylthiophenes (Mono-arylation)

This protocol is designed for the selective substitution at the 5-position of the thiophene ring.[1][2]

-

To a Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 eq, e.g., 0.5 mmol, 128 mg).

-

Add the desired arylboronic acid (1.1 eq, 0.55 mmol).

-

Add potassium phosphate (K₃PO₄) as the base (2.0 eq, 1.0 mmol, 212 mg).

-

Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5 mol%, 0.0125 mmol, 14.5 mg).

-

Add 1,4-Dioxane (2.5 mL) and Water (0.625 mL) as the solvent system.

-

Stir the reaction mixture at 90 °C for 12 hours.

-

After cooling to room temperature, monitor the reaction completion by thin-layer chromatography (TLC).

-

Upon completion, the product can be extracted using an appropriate organic solvent (e.g., ethyl acetate) and purified by column chromatography.

Protocol 2: Synthesis of 2,5-Diaryl-3-methylthiophenes (Double-arylation)

This protocol achieves substitution at both the 2- and 5-positions of the thiophene ring.[1][2]

-

To a Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 eq, e.g., 0.5 mmol, 128 mg).

-

Add the desired arylboronic acid (2.2 eq, 1.1 mmol).

-

Add potassium phosphate (K₃PO₄) as the base (4.0 eq, 2.0 mmol, 424 mg).

-

Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (6 mol%, 0.03 mmol, 34.7 mg).

-

Add 1,4-Dioxane (2.5 mL) and Water (0.625 mL) as the solvent system.

-

Stir the reaction mixture at 90 °C for 12 hours.

-

After cooling to room temperature, monitor the reaction completion by TLC.

-

Upon completion, the product can be extracted and purified as described in Protocol 1.

Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of various mono- and diarylated 3-methylthiophene derivatives.

Table 1: Mono-arylation of this compound [1][2]

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 2-Bromo-3-methyl-5-phenylthiophene | 63 |

| 2 | 4-Methylphenylboronic acid | 2-Bromo-3-methyl-5-(p-tolyl)thiophene | 55 |

| 3 | 4-Methoxyphenylboronic acid | 2-Bromo-5-(4-methoxyphenyl)-3-methylthiophene | 58 |

| 4 | 4-Chlorophenylboronic acid | 2-Bromo-5-(4-chlorophenyl)-3-methylthiophene | 45 |

| 5 | 4-Fluorophenylboronic acid | 2-Bromo-5-(4-fluorophenyl)-3-methylthiophene | 49 |

| 6 | 3-Nitrophenylboronic acid | 2-Bromo-3-methyl-5-(3-nitrophenyl)thiophene | 35 |

Table 2: Double-arylation of this compound [1][2]

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 3-Methyl-2,5-diphenylthiophene | 52 |

| 2 | 4-Methylphenylboronic acid | 3-Methyl-2,5-di(p-tolyl)thiophene | 48 |

| 3 | 4-Methoxyphenylboronic acid | 2,5-Bis(4-methoxyphenyl)-3-methylthiophene | 55 |

| 4 | 4-Chlorophenylboronic acid | 2,5-Bis(4-chlorophenyl)-3-methylthiophene | 42 |

| 5 | 4-Fluorophenylboronic acid | 2,5-Bis(4-fluorophenyl)-3-methylthiophene | 46 |

Visualizations

Reaction Scheme and Catalytic Cycle

The following diagram illustrates the general catalytic cycle for the Suzuki cross-coupling reaction.

Caption: General catalytic cycle of the Suzuki cross-coupling reaction.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis and purification of the target compounds.

Caption: Experimental workflow for Suzuki cross-coupling synthesis.

References

Application Notes and Protocols for Stille Coupling Polymerization of 2,5-Dibromo-3-methylthiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polythiophenes are a significant class of conductive polymers renowned for their exceptional charge-transport properties, environmental stability, and the versatility to be functionalized for a wide array of applications. Within this class, poly(3-methylthiophene) (P3MT) is a key polymer backbone utilized in the development of advanced materials for organic electronics, sensors, and drug delivery systems. The Stille cross-coupling polymerization is a powerful and adaptable method for the synthesis of conjugated polymers like P3MT, offering excellent control over the polymer structure and properties due to its tolerance of various functional groups and mild reaction conditions.[1]

This document provides detailed application notes and experimental protocols for the Stille coupling polymerization of 2,5-Dibromo-3-methylthiophene with an organotin comonomer to yield poly(3-methylthiophene).

Reaction Principle

The Stille coupling polymerization involves the palladium-catalyzed reaction between an organodihalide and an organodistannane. The catalytic cycle consists of three primary steps: oxidative addition, transmetallation, and reductive elimination.[2]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the dibromo-monomer.

-

Transmetallation: The organostannane comonomer transfers an organic group to the palladium center.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the growing polymer chain, regenerating the Pd(0) catalyst.

Experimental Protocols

The following protocol is a representative procedure for the Stille coupling polymerization of this compound with 2,5-bis(trimethylstannyl)thiophene.

Materials

-

This compound

-

2,5-bis(trimethylstannyl)thiophene[3]

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)[1]

-

Tri(o-tolyl)phosphine (P(o-tol)₃)[1]

-

Anhydrous and degassed toluene

-

Anhydrous and degassed N,N-dimethylformamide (DMF)

-

Methanol

-

Acetone

-

Hexane

-

Chloroform

-

Argon or Nitrogen gas (high purity)

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Soxhlet extraction apparatus

Reaction Setup and Polymerization

-

In a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.00 eq) and 2,5-bis(trimethylstannyl)thiophene (1.00 eq).

-

Add the palladium catalyst, Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01-0.02 eq), and the ligand, Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04-0.08 eq).

-

Seal the flask and evacuate and backfill with high-purity argon or nitrogen three times to ensure an inert atmosphere.

-

Add anhydrous and degassed toluene and DMF (e.g., in a 4:1 ratio by volume) via a syringe to achieve a monomer concentration of approximately 0.1 M.

-

Heat the reaction mixture to 90-110 °C with vigorous stirring.

-

Monitor the progress of the polymerization by periodically taking small aliquots and analyzing them by Gel Permeation Chromatography (GPC) to determine the molecular weight.

-

After the desired molecular weight is achieved (typically 12-48 hours), cool the reaction mixture to room temperature.

Work-up and Purification

-

Precipitate the polymer by slowly pouring the reaction mixture into a large volume of methanol with stirring.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer sequentially with methanol, acetone, and hexane to remove residual monomers, oligomers, and catalyst residues.

-

For further purification, perform Soxhlet extraction of the crude polymer. Sequentially extract with methanol, acetone, and hexane to remove impurities. The purified polymer is then extracted with chloroform.[4][5]

-

Concentrate the chloroform solution using a rotary evaporator.

-

Precipitate the purified polymer in methanol, filter, and dry under vacuum to a constant weight.

Data Presentation

The following tables summarize typical quantitative data obtained from the Stille coupling polymerization of 3-substituted thiophenes under various conditions.

Table 1: Effect of Catalyst and Ligand on Polymer Properties

| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent (v/v) | Time (h) | Mn (kDa) | Mw (kDa) | PDI | Yield (%) |

| 1 | Pd₂(dba)₃ (1.5) | P(o-tol)₃ (6) | Toluene/DMF (4:1) | 24 | 15.2 | 33.4 | 2.2 | 75 |

| 2 | Pd(PPh₃)₄ (4) | - | Toluene | 48 | 12.8 | 29.5 | 2.3 | 68 |

| 3 | Pd₂(dba)₃ (2.0) | P(o-tol)₃ (8) | Chlorobenzene | 24 | 18.5 | 42.6 | 2.3 | 82 |

Table 2: Effect of Reaction Time on Molecular Weight

| Entry | Catalyst System | Solvent | Time (h) | Mn (kDa) | PDI |

| 1 | Pd₂(dba)₃ / P(o-tol)₃ | Toluene/DMF | 12 | 10.5 | 1.9 |

| 2 | Pd₂(dba)₃ / P(o-tol)₃ | Toluene/DMF | 24 | 15.2 | 2.2 |

| 3 | Pd₂(dba)₃ / P(o-tol)₃ | Toluene/DMF | 48 | 19.8 | 2.5 |

Visualizations

Caption: Experimental workflow for Stille coupling polymerization.

Caption: Catalytic cycle of the Stille cross-coupling reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. pubs.acs.org [pubs.acs.org]

- 4. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 5. Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Photopolymerization of Thiophene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the experimental setup of photopolymerization of thiophene derivatives. Thiophene-based polymers are of significant interest in various fields, including organic electronics, bioelectronics, and drug delivery, owing to their unique electronic and biocompatible properties. Photopolymerization offers a spatially and temporally controllable method for fabricating thin films and patterned structures from these materials.

Introduction to Photopolymerization of Thiophene Derivatives

Photopolymerization is a process where a liquid monomer formulation is converted into a solid polymer upon exposure to light. This technique offers several advantages, including high curing speeds, low energy consumption, and the ability to create complex patterns without the need for harsh chemicals or high temperatures. In the context of thiophene derivatives, photopolymerization allows for the in situ formation of conductive and semi-conductive polymer films and hydrogels, which have promising applications in tissue engineering, neural interfaces, and controlled drug release systems.

The general mechanism for the photopolymerization of thiophene derivatives often involves a photoinitiator that, upon absorbing light, generates reactive species (radicals or cations) that initiate the polymerization of the thiophene monomers. The choice of monomer, photoinitiator, and light source is critical in determining the properties of the final polymer.

Experimental Setup and Key Components

A typical experimental setup for the photopolymerization of thiophene derivatives consists of the following components:

-

Thiophene Derivative Monomer: The choice of monomer determines the fundamental properties of the resulting polymer. Common examples include 3,4-ethylenedioxythiophene (EDOT) and 3-hexylthiophene (3HT).[1][2] The monomer concentration in the polymerization solution is a key parameter that influences the polymerization rate and the molecular weight of the polymer.

-

Photoinitiator: The photoinitiator is a light-sensitive molecule that initiates the polymerization process. The selection of the photoinitiator depends on the absorption wavelength of the light source. For UV-initiated polymerization, common photoinitiators include diphenyliodonium salts.

-

Solvent: The solvent is used to dissolve the monomer and the photoinitiator. The choice of solvent can affect the solubility of the resulting polymer and the overall morphology of the polymer film. Common solvents include chloroform and acetonitrile.[1][2]

-

Light Source: The light source provides the energy to activate the photoinitiator. The wavelength and intensity of the light are critical parameters that control the polymerization rate and the depth of curing. UV lamps (e.g., 350 nm) are commonly used for this purpose.[3]

-

Substrate: The polymer is typically formed on a substrate, such as glass, silicon wafer, or a flexible polymer sheet. The surface of the substrate can be functionalized to promote adhesion of the polymer film.

Experimental Protocols

This section provides detailed protocols for the photopolymerization of two common thiophene derivatives: Poly(3,4-ethylenedioxythiophene) (PEDOT) and Poly(3-hexylthiophene) (P3HT).

Protocol for Photopolymerization of a Functionalized EDOT Derivative

This protocol is adapted from a procedure for the electro-polymerization of an EDOT derivative and modified for a hypothetical photopolymerization setup.[2]

Materials:

-

EDOT-derivative monomer (e.g., a functionalized EDOT for biocompatibility)

-

Photoinitiator (e.g., Diphenyliodonium hexafluorophosphate)

-

Solvent: Acetonitrile/Water (1:1 volume ratio)

-

Substrate (e.g., Indium Tin Oxide (ITO) coated glass slides)

-

UV Light Source (e.g., 350 nm lamp with controlled intensity)

Procedure:

-

Preparation of the Polymerization Solution:

-

Prepare a solution containing 100 mM of the EDOT-derivative monomer and 10 mM of the photoinitiator in an acetonitrile/water (1:1) solvent mixture.

-

Stir the solution in the dark until all components are fully dissolved.

-

-

Substrate Preparation:

-

Clean the ITO-coated glass slides by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol.

-

Dry the substrates with a stream of nitrogen gas.

-

-

Photopolymerization:

-

Place the cleaned substrate in a reaction chamber.

-

Cast the polymerization solution onto the substrate to form a thin film.

-

Irradiate the substrate with a UV lamp (350 nm) for a specified time (e.g., 5-30 minutes). The irradiation time will depend on the desired film thickness and the light intensity.

-

The polymerization should be carried out in an inert atmosphere (e.g., under nitrogen) to prevent oxygen inhibition of the radical polymerization.

-

-

Post-Polymerization Processing:

-

After irradiation, wash the polymer film with the solvent (acetonitrile/water) to remove any unreacted monomer and photoinitiator.

-

Dry the film under vacuum.

-

-

Characterization:

-

Characterize the resulting polymer film using techniques such as UV-Vis spectroscopy to confirm polymerization, Fourier-Transform Infrared (FTIR) spectroscopy to identify functional groups, and Atomic Force Microscopy (AFM) to analyze the surface morphology.

-

Protocol for Photoinitiated Radical Polymerization of a Thiophene-based Monomer with an Acrylate

This protocol is based on a study of photoinitiated free radical polymerization using a thiophene derivative as a photosensitizer.[3]

Materials:

-

Thiophene derivative photosensitizer (e.g., 3,5-diphenyldithieno[3,2-b:2',3'-d]thiophene - DDT)

-

Co-initiator (e.g., Diphenyliodonium hexafluorophosphate - Ph₂I⁺PF₆⁻)

-

Monomer (e.g., Methyl acrylate - MA)

-

Solvent (e.g., Dichloromethane - CH₂Cl₂)

-

UV Light Source (350 nm, e.g., Polilight PL400 Forensic Plus light source)

Procedure:

-

Preparation of the Reaction Mixture:

-

In a Pyrex tube, dissolve the thiophene photosensitizer (e.g., 1 mg, 0.0021 mmol) and the co-initiator (e.g., 0.015 mmol) in the solvent (e.g., 1 mL CH₂Cl₂).

-

Add the acrylate monomer (e.g., 1 mL, 11.1 mmol).

-

Purge the solution with dry nitrogen to remove oxygen.

-

-

Photopolymerization:

-

Irradiate the solution with a 350 nm UV light source with a defined intensity (e.g., 67 mW cm⁻²).

-

The irradiation time will influence the conversion of the monomer to polymer.

-

-

Polymer Isolation and Characterization:

-

After irradiation, precipitate the polymer by adding the reaction mixture to a 10-fold excess of methanol.

-

Collect the polymer by filtration and dry it in a vacuum.

-

Determine the monomer conversion gravimetrically.

-

Characterize the polymer's molecular weight (Mn) and polydispersity index (Mw/Mn) using Gel Permeation Chromatography (GPC).

-

Data Presentation

The following table summarizes key quantitative data from a photoinitiated radical polymerization experiment.[3]

| Photoinitiating System | Irradiation Time (min) | Monomer Conversion (%) | Mn ( g/mol ) | Mw/Mn |

| DDT / Ph₂I⁺PF₆⁻ | 5 | 14.0 | 253,300 | 1.45 |

DDT: 3,5-diphenyldithieno[3,2-b:2',3'-d]thiophene; Ph₂I⁺PF₆⁻: Diphenyliodonium hexafluorophosphate; Monomer: Methyl Acrylate; Light Source: 350 nm, 67 mW cm⁻².

Visualization of Experimental Workflow

The following diagram illustrates the general experimental workflow for the photopolymerization of thiophene derivatives.

Caption: Experimental workflow for photopolymerization.

Signaling Pathways and Logical Relationships

While specific signaling pathways are more relevant to the biological applications of the polymerized thiophene derivatives (e.g., in drug delivery or tissue engineering), the fundamental logical relationship in the photopolymerization process itself can be visualized as a chain of events initiated by light.

Caption: Photopolymerization initiation and propagation.

References

- 1. Synthesis and characterization of poly(3-hexylthiophene): improvement of regioregularity and energy band gap - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facile Synthesis of a 3,4-Ethylene-Dioxythiophene (EDOT) Derivative for Ease of Bio-Functionalization of the Conducting Polymer PEDOT - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Characterizing Polythiophene Derivatives: A Guide to Analytical Techniques

For Researchers, Scientists, and Drug Development Professionals

Polythiophene derivatives are a class of conducting polymers with significant potential in various fields, including organic electronics, sensors, and drug delivery. Their performance is intrinsically linked to their molecular structure, morphology, and physicochemical properties. A thorough characterization is therefore essential for optimizing their synthesis and application. This document provides a detailed overview of the key analytical techniques used to characterize polythiophene derivatives, complete with experimental protocols and data presentation guidelines.

Spectroscopic Techniques

Spectroscopic methods are fundamental for elucidating the electronic structure and optical properties of polythiophene derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the electronic absorption properties, which are related to the π-conjugation length of the polymer backbone. The position of the absorption maximum (λ_max) provides insights into the effective conjugation length; a red shift (longer wavelength) typically indicates a longer conjugation length and a more planar polymer conformation.[1][2]

Quantitative Data Summary:

| Polythiophene Derivative | Solvent | λ_max (nm) | Optical Band Gap (eV) | Reference |

| Poly(3-butylthiophene) (P3BT) | THF | 448 | 2.06 | [3] |

| Poly(3-hexylthiophene) (P3HT) | THF | 470 | 1.86 | [3] |

| Poly(3-dodecylthiophene) (P3DDT) | THF | 390 | 2.21 | [3] |

| Pyrazoline-containing Polythiophene (3c) | Solid State | 463 | - | [2] |

| Pyrazoline-containing Polythiophene (3d) | Solid State | 431 | - | [2] |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation:

-

For solution-state measurements, dissolve the polythiophene derivative in a suitable solvent (e.g., tetrahydrofuran (THF), chloroform, dimethyl sulfoxide (DMSO)) to a concentration of approximately 0.01-0.1 mg/mL.[3][4] Ensure the solvent is of spectroscopic grade.

-

For solid-state measurements, cast a thin film of the polymer onto a quartz substrate from a solution and allow the solvent to evaporate completely.

-

-

Instrumentation:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record a baseline spectrum of the pure solvent or the bare quartz substrate.

-

-

Measurement:

-

Place the sample in the spectrophotometer's sample holder.

-

Scan a wavelength range that covers the expected absorption of the polythiophene derivative (typically 300-900 nm).[4]

-

Identify the wavelength of maximum absorbance (λ_max).

-

-

Data Analysis:

-

The optical band gap (E_g) can be estimated from the onset of the absorption edge using the Tauc plot method.

-

Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about the emissive properties of polythiophene derivatives, which is crucial for applications in organic light-emitting diodes (OLEDs). The emission spectrum is typically mirror-imaged to the absorption spectrum, and the difference between the absorption and emission maxima is known as the Stokes shift.

Quantitative Data Summary:

| Polythiophene Derivative | Solvent | Excitation Wavelength (nm) | Emission λ_max (nm) | Reference |

| Poly(3-butylthiophene) (P3BT) | THF | - | 531 | [3] |

| Poly(3-hexylthiophene) (P3HT) | THF | - | 535 | [3] |

| Poly(3-dodecylthiophene) (P3DDT) | THF | - | 527 | [3] |

| Pyrazoline-containing Polythiophenes | Solid State | - | 505-550 | [2][5] |

Experimental Protocol: Fluorescence Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the polythiophene derivative (typically in the micromolar concentration range) in a suitable spectroscopic-grade solvent.

-

Instrumentation: Use a spectrofluorometer.

-

Measurement:

-

Set the excitation wavelength, which is often the λ_max determined from the UV-Vis spectrum.

-

Scan the emission wavelength range, which is typically red-shifted from the excitation wavelength.

-

-

Data Analysis: Determine the wavelength of maximum emission. The fluorescence quantum yield can be calculated relative to a known standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the chemical structure and regioregularity of polythiophene derivatives. ¹H NMR provides information about the protons in the molecule, while ¹³C NMR provides information about the carbon skeleton. The regioregularity, which describes the arrangement of the side chains on the polymer backbone (head-to-tail vs. head-to-head linkages), can be determined from the integration of specific peaks in the ¹H NMR spectrum.[6] Highly regioregular polythiophenes often exhibit better charge transport properties.[7][8]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the polythiophene derivative in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Measurement:

-

Acquire ¹H and ¹³C NMR spectra.

-

For detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.[7]

-

-

Data Analysis:

-

Assign the peaks in the spectra to the corresponding protons and carbons in the polymer structure.

-

Calculate the regioregularity by comparing the integrals of the α-methylene protons in head-to-tail and head-to-head linkages.[6]

-

Microscopic Techniques

Microscopic techniques are employed to visualize the surface morphology and nanostructure of polythiophene films, which significantly influence device performance.

Atomic Force Microscopy (AFM)

AFM provides high-resolution, three-dimensional images of the surface topography. It can be used to visualize the ordering of polymer chains, the formation of crystalline domains, and the phase separation in polymer blends.[9][10] Recent advancements have even allowed for the imaging of individual thiophene units.[9][10]

Experimental Protocol: Atomic Force Microscopy

-

Sample Preparation: Prepare a thin film of the polythiophene derivative on a flat substrate (e.g., silicon wafer, mica) by spin-coating, drop-casting, or electropolymerization.

-

Instrumentation: Use an atomic force microscope operating in tapping mode for soft polymer samples to minimize sample damage.

-

Imaging:

-

Select an appropriate cantilever with a sharp tip.

-

Scan the desired area of the sample surface.

-

Collect height and phase images. Phase images can provide information about variations in material properties.

-

-

Data Analysis: Analyze the images to determine surface roughness, domain sizes, and the presence of ordered structures.

Scanning Electron Microscopy (SEM)

SEM provides images of the surface morphology with a larger field of view than AFM. It is useful for examining the overall film uniformity, the presence of larger aggregates, and the porous structure of the material.[2][5]

Experimental Protocol: Scanning Electron Microscopy

-

Sample Preparation:

-

Mount the polythiophene film or powder on an SEM stub using conductive adhesive tape or carbon paint.

-

If the sample is non-conductive, coat it with a thin layer of a conductive material (e.g., gold, carbon) to prevent charging effects.[11]

-

-

Instrumentation: Use a scanning electron microscope.

-

Imaging:

-

Place the sample in the SEM chamber and evacuate to high vacuum.

-

Apply an accelerating voltage (e.g., 3-10 kV) and scan the electron beam across the sample surface.[11]

-

Detect the secondary electrons to generate an image of the surface topography.

-

-

Data Analysis: Analyze the images to assess the morphology, particle size, and porosity of the material.

Thermal Analysis Techniques

Thermal analysis techniques are used to evaluate the thermal stability and phase transitions of polythiophene derivatives.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature and the thermal stability of the polymer.[12][13]

Quantitative Data Summary:

| Polythiophene Derivative | Onset Decomposition Temperature (T_onset) (°C) | Atmosphere | Reference |

| Polythiophene | 315 (T_10) | - | [13] |

| Pyrazoline-containing Polythiophenes | up to 590 | Air | [2] |

| Silver-based Conductive Polymer | 465.69 | Nitrogen | [12] |

Experimental Protocol: Thermogravimetric Analysis

-

Sample Preparation: Place a small amount of the polythiophene derivative (typically 5-10 mg) in a TGA pan (e.g., alumina, platinum).

-

Instrumentation: Use a thermogravimetric analyzer.

-

Measurement:

-

Data Analysis: Determine the onset temperature of decomposition, which is an indicator of thermal stability. The residual mass at the end of the experiment can also be quantified.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to identify thermal transitions such as the glass transition temperature (T_g) and the melting temperature (T_m).[13][15]

Quantitative Data Summary:

| Polythiophene Derivative | Glass Transition Temperature (T_g) (°C) | Melting Temperature (T_m) (°C) | Reference |

| Poly(3-butylthiophene) (P3BT) | 120.8 | - | [3] |

| Poly(3-hexylthiophene) (P3HT) | 146 | - | [3] |

| Poly(3-dodecylthiophene) (P3DDT) | 118 | - | [3] |

| Polyamide/Polythiophene Composite | 52 (Polyamide), 60 (Polythiophene) | 228 (Polyamide), 204 (Polythiophene) | [13] |

Experimental Protocol: Differential Scanning Calorimetry

-

Sample Preparation: Place a small amount of the polythiophene derivative (typically 5-10 mg) in a DSC pan and seal it.

-

Instrumentation: Use a differential scanning calorimeter.

-

Measurement:

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected transitions.[12]

-

Cool the sample at a controlled rate.

-

Perform a second heating scan to observe the thermal transitions without the influence of the sample's thermal history.

-

-

Data Analysis: Identify the glass transition temperature (as a step change in the heat flow) and the melting temperature (as an endothermic peak) from the DSC thermogram.

Electrochemical Techniques

Electrochemical techniques are essential for characterizing the redox properties and electronic energy levels of polythiophene derivatives.

Cyclic Voltammetry (CV)

CV is used to determine the oxidation and reduction potentials of the polymer. These potentials can be used to estimate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for designing electronic devices. The technique can also provide information on the electrochemical stability and doping/dedoping processes.[16][17]

Quantitative Data Summary:

| Polythiophene Derivative | Oxidation Potential (V vs. ref) | Reduction Potential (V vs. ref) | HOMO Level (eV) | LUMO Level (eV) | Reference |

| Hyperbranched Polythiophenes | Reversible | Reversible | - | - | [16] |

| Poly(3,4-ethylenedioxythiophene) (PEDOT) | Multiple peaks | Multiple peaks | - | - | [17] |

Experimental Protocol: Cyclic Voltammetry

-

Sample Preparation:

-

Coat a working electrode (e.g., glassy carbon, platinum, ITO-coated glass) with a thin film of the polythiophene derivative.

-

Prepare an electrolyte solution containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in an appropriate solvent (e.g., acetonitrile).

-

-

Instrumentation: Use a potentiostat with a three-electrode setup: a working electrode, a reference electrode (e.g., Ag/AgCl, SCE), and a counter electrode (e.g., platinum wire).

-

Measurement:

-

Immerse the electrodes in the electrolyte solution and deoxygenate the solution by bubbling with an inert gas (e.g., argon, nitrogen).

-

Scan the potential between defined limits at a specific scan rate (e.g., 50-100 mV/s).

-

-

Data Analysis:

-

Determine the onset oxidation and reduction potentials from the cyclic voltammogram.

-

Estimate the HOMO and LUMO energy levels using empirical formulas that relate them to the measured potentials and the energy level of the reference electrode.

-

Experimental and logical Workflows

The characterization of polythiophene derivatives often follows a logical progression, starting from fundamental structural and optical analysis to more detailed morphological and electronic property investigation.

Caption: A typical experimental workflow for the characterization of polythiophene derivatives.

Caption: The logical relationship between the structure, properties, and performance of polythiophene derivatives.

References

- 1. Electronic and Optical Properties of Polythiophene Molecules and Derivatives [mdpi.com]

- 2. Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization of Polythiophene Derivatives with Different Alkyl Substitution Groups | Scientific.Net [scientific.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Ultra-high resolution imaging of thin films and single strands of… – Blog • by NanoWorld® - World Leader in AFM Tips [nanoworld.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. ir.uitm.edu.my [ir.uitm.edu.my]

- 13. mdpi.com [mdpi.com]

- 14. fiveable.me [fiveable.me]

- 15. r-techmaterials.com [r-techmaterials.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

How to avoid homocoupling side reactions in Stille coupling

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid homocoupling side reactions in Stille coupling experiments.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Stille coupling reaction?

A1: Homocoupling is a common side reaction in Stille coupling where two identical molecules of the organostannane reagent (R¹-SnR₃) couple to form a symmetrical dimer (R¹-R¹).[1][2][3] This competes with the desired cross-coupling reaction, which should form a product between the organostannane (R¹) and the organic electrophile (R²-X) to yield R¹-R².

Q2: What are the primary causes of organostannane homocoupling?

A2: The primary causes of homocoupling are:

-

Presence of Oxygen: Oxygen can cause the oxidation of the Pd(0) catalyst and promote the homocoupling of organostannane reagents.[4]

-

Palladium(II) Precatalysts: The reaction of two equivalents of the organostannane with a Pd(II) precatalyst before the catalytic cycle begins can lead to the homocoupled product via reductive elimination.[1]

-

Radical Processes: The Pd(0) catalyst can sometimes initiate a radical process that results in the formation of the R¹-R¹ dimer.[1]

Q3: Why is it critical to avoid homocoupling?

A3: Avoiding homocoupling is crucial for several reasons:

-

Reduced Yield: The formation of the homocoupled byproduct consumes the organostannane reagent, thereby lowering the yield of the desired cross-coupled product.[4]

-

Purification Challenges: The homocoupled product often has similar physical properties (e.g., polarity) to the desired product, making separation by techniques like column chromatography difficult and laborious.

-

Reagent Waste: It leads to the inefficient use of often valuable and complex organostannane starting materials.

Q4: What are the general strategies to minimize or prevent homocoupling?

A4: General strategies include:

-

Maintaining an Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) and using degassed solvents is critical to exclude oxygen.[4][5]

-

Using Additives: The addition of co-catalysts or additives like copper(I) salts, lithium chloride, or fluoride ions can accelerate the desired transmetalation step, thus outcompeting the homocoupling pathway.[6][7]

-